![molecular formula C5H9N3O2 B12048502 2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid CAS No. 24341-62-6](/img/structure/B12048502.png)
2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid
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Overview
Description
2-(4,5-Dihydro-1H-imidazol-2-ylamino)acetic acid is a compound that features an imidazole ring, a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydro-1H-imidazol-2-ylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Biological Activities
Antimicrobial Properties:
Research indicates that 2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Antioxidant Activity:
The compound has shown promising antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .
Pharmaceutical Applications
Drug Development:
Imidazolylglycine has been investigated for its potential as a therapeutic agent in various conditions:
- Neurological Disorders: Its role as a neuroprotective agent has been studied, particularly in models of Alzheimer's disease, where it may help mitigate neuronal damage .
- Cancer Therapy: The compound is being explored for its ability to enhance the efficacy of certain chemotherapeutic agents, potentially improving treatment outcomes for cancer patients .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of imidazolylglycine derivatives against resistant bacterial strains. Results indicated that modifications to the imidazole ring significantly enhanced antibacterial potency, paving the way for new antibiotic formulations.
Case Study 2: Neuroprotection in Alzheimer's Models
In a preclinical trial, imidazolylglycine was administered to animal models of Alzheimer's disease. The findings revealed a reduction in amyloid plaque formation and improved cognitive function, suggesting its potential as a therapeutic agent in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Dihydro-1H-imidazol-2-ylamino)butanoic acid: This compound has a similar structure but with a longer carbon chain.
(4,5-Dihydro-1H-imidazol-2-ylamino)-acetic acid hydrochloride: This is a hydrochloride salt form of the compound.
Uniqueness
2-(4,5-Dihydro-1H-imidazol-2-ylamino)acetic acid is unique due to its specific structure, which allows for versatile interactions with various molecular targets. Its imidazole ring is a key feature that distinguishes it from other similar compounds.
Biological Activity
2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid, also known as Dihydroimidazole amino acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.
The compound has the molecular formula C5H9N3O2 and is characterized by the presence of an imidazole ring, which contributes to its biological properties. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. For instance, the synthesis may utilize ethylenediamine and various carboxylic acids to form the desired imidazole derivatives .
2. Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
2.1 Antimicrobial Activity
Research indicates that derivatives of 4,5-dihydro-1H-imidazole exhibit notable antimicrobial properties. For example, studies have shown that certain imidazole derivatives display significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Compound | MIC (mg/mL) | Activity Against |
---|---|---|
Compound A | 0.0039 | S. aureus |
Compound B | 0.025 | E. coli |
Compound C | 0.0048 | C. albicans |
2.2 Antidiabetic Potential
The imidazoline derivatives have been explored for their potential as insulin secretagogues, which could be beneficial in managing type II diabetes. Studies have reported that these compounds can stimulate insulin release in vitro, although clinical applications are still under investigation due to varying efficacy across different derivatives .
2.3 Cardiovascular Effects
Some studies have investigated the cardiovascular effects of imidazoline compounds, particularly their interactions with imidazoline binding sites (IBS) and adrenergic receptors. High-affinity ligands for IBS have been shown to lower mean arterial blood pressure (MAP) in hypertensive models, suggesting potential use in treating hypertension .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Receptor Interaction : The compound interacts with specific receptors such as alpha-adrenergic receptors and imidazoline binding sites, modulating physiological responses like blood pressure regulation.
- Antimicrobial Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways within microbial cells .
4. Case Studies
Several case studies highlight the therapeutic potential of this compound:
- A study on the antihypertensive effects demonstrated that specific derivatives significantly reduced blood pressure in spontaneously hypertensive rats by acting on IBS and alpha receptors .
- Another investigation revealed that certain derivatives exhibited potent antifungal activity against Candida albicans, with MIC values indicating effective inhibition at low concentrations .
Properties
CAS No. |
24341-62-6 |
---|---|
Molecular Formula |
C5H9N3O2 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid |
InChI |
InChI=1S/C5H9N3O2/c9-4(10)3-8-5-6-1-2-7-5/h1-3H2,(H,9,10)(H2,6,7,8) |
InChI Key |
FITFYSPDBODJFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NCC(=O)O |
Origin of Product |
United States |
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